molecular formula C14H17NO3 B2505935 5-Oxo-1-(2-phenylpropyl)pyrrolidine-3-carboxylic acid CAS No. 928713-55-7

5-Oxo-1-(2-phenylpropyl)pyrrolidine-3-carboxylic acid

Cat. No.: B2505935
CAS No.: 928713-55-7
M. Wt: 247.294
InChI Key: PLFKPSVQQAHHQS-UHFFFAOYSA-N
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Description

5-Oxo-1-(2-phenylpropyl)pyrrolidine-3-carboxylic acid is an organic compound with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol . It is characterized by a pyrrolidine ring substituted with a phenylpropyl group and a carboxylic acid group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-1-(2-phenylpropyl)pyrrolidine-3-carboxylic acid can be achieved through several methods. One common approach involves the asymmetric Michael addition reactions of carboxylate-substituted enones with nitroalkanes . This method allows for the production of highly enantiomerically enriched pyrrolidine-3-carboxylic acids.

Industrial Production Methods

Industrial production of this compound typically involves bulk custom synthesis and procurement . Companies like ChemScene offer in-stock or backordered impurities and bulk manufacturing services for this compound.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-1-(2-phenylpropyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can occur at the phenyl or pyrrolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include various derivatives of pyrrolidine-3-carboxylic acid, which can be further utilized in different applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Oxo-1-(2-phenylpropyl)pyrrolidine-3-carboxylic acid is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. Its phenylpropyl group enhances its interaction with various molecular targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

5-oxo-1-(2-phenylpropyl)pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-10(11-5-3-2-4-6-11)8-15-9-12(14(17)18)7-13(15)16/h2-6,10,12H,7-9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLFKPSVQQAHHQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CC(CC1=O)C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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